molecular formula C20H19NO B13922614 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine CAS No. 188879-06-3

5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine

Cat. No.: B13922614
CAS No.: 188879-06-3
M. Wt: 289.4 g/mol
InChI Key: NLBYJHSRZWMSFL-UHFFFAOYSA-N
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Description

5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a phenylmethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-phenylpyridine with phenylmethoxyethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Lacks the phenylmethoxyethyl group, making it less complex.

    5-Phenyl-2-methylpyridine: Contains a methyl group instead of the phenylmethoxyethyl group.

Uniqueness

5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

188879-06-3

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

5-phenyl-2-(2-phenylmethoxyethyl)pyridine

InChI

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)16-22-14-13-20-12-11-19(15-21-20)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2

InChI Key

NLBYJHSRZWMSFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=NC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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